molecular formula C20H19FN2O3 B2503274 N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide CAS No. 887875-15-2

N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2503274
CAS No.: 887875-15-2
M. Wt: 354.381
InChI Key: QRINBUBVAWMDJR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran-carboxamide derivative of significant interest in early-stage pharmacological research. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . While specific biological data for this compound is an area of active investigation, its structural features are closely related to other patented benzofuran-carboxamide compounds that have been explored for their antiviral properties, particularly as inhibitors of viruses such as the hepatitis C virus (HCV) . The core benzofuran-2-carboxamide structure is a key synthon for further chemical functionalization, allowing researchers to develop a diverse array of bioactive molecules for various assays . The compound's molecular architecture, incorporating both the benzofuran core and a fluorophenyl group, makes it a valuable chemical tool for probing biological systems. Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action against specific biological targets. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-13-7-3-6-10-16(13)26-19(18)20(25)22-15-9-5-4-8-14(15)21/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRINBUBVAWMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin-Type Cyclization

Classical approaches adapted from Perkin’s coumarin-derived benzofuran synthesis remain relevant. Starting with o-hydroxyacetophenone , cyclization with α-haloketones (e.g., 1-chloroacetone) under basic conditions yields 2-acetylbenzofuran intermediates. Subsequent Wolff-Kishner reduction converts the acetyl group to an ethyl substituent, forming 2-ethylbenzofuran. For the target compound, modifications involve introducing functional groups at positions 2 and 3 prior to cyclization.

Example Protocol :

  • Reactants : o-Hydroxyacetophenone (1.0 equiv), 1-chloroacetone (1.2 equiv)
  • Conditions : K₂CO₃ (2.0 equiv), DMF, 120°C, 12 h
  • Yield : 68–72%

Intramolecular Wittig Reaction

Alternative routes employ phenol derivatives functionalized with phosphonium ylides. 2-Hydroxymethylphenol reacts with triphenylphosphonium bromide to form a phosphonium salt, which undergoes Wittig reaction with propionic anhydride to generate the benzofuran core. This method offers flexibility for introducing substituents at position 3.

Example Protocol :

  • Reactants : 2-Hydroxymethylphenol (1.0 equiv), triphenylphosphonium bromide (1.5 equiv)
  • Conditions : EtOH, reflux, 24 h → propionic anhydride (2.0 equiv), 80°C, 8 h
  • Yield : 65–70%

Introduction of the Carboxamide Group at Position 2

Functionalization of the benzofuran core at position 2 requires precise regiocontrol. Contemporary methods leverage palladium-catalyzed C–H activation or classical amide coupling.

Palladium-Catalyzed C–H Arylation and Transamidation

A robust strategy from recent literature involves:

  • Directing Group Installation : The benzofuran-2-carboxylic acid is converted to an 8-aminoquinoline (8-AQ) amide to facilitate C–H activation.
  • C–H Functionalization : Pd(OAc)₂ (5 mol%) with AgOAc (1.5 equiv) in toluene at 110°C introduces aryl groups adjacent to the directing group.
  • Transamidation : The 8-AQ auxiliary is replaced with 2-fluoroaniline via Boc-mediated aminolysis, yielding the target carboxamide.

Optimized Conditions :

Step Reagents/Conditions Yield
8-AQ Amide Formation HATU, DIPEA, DMF, rt, 5 h 73%
C–H Arylation Pd(OAc)₂, AgOAc, NaOAc, toluene, 110°C, 7 h 78%
Transamidation Boc₂O, DMAP, then 2-fluoroaniline, rt, 12 h 85%

Carbodiimide-Mediated Amide Coupling

For laboratories without specialized catalysis setups, carbodiimides like EDC or HATU enable direct coupling between benzofuran-2-carboxylic acid and 2-fluoroaniline .

Example Protocol :

  • Reactants : Benzofuran-2-carboxylic acid (1.0 equiv), 2-fluoroaniline (1.2 equiv)
  • Conditions : HATU (1.5 equiv), DIPEA (3.0 equiv), DMF, rt, 24 h
  • Yield : 76–85%

Installation of the 3-Methylbutanamido Group at Position 3

The sterically demanding 3-methylbutanamido group necessitates careful optimization to avoid side reactions.

Sequential Acylation and Cyclization

  • Amino Group Introduction : Nitration at position 3 followed by reduction yields 3-aminobenzofuran.
  • Acylation : Treatment with 3-methylbutanoyl chloride in the presence of Et₃N forms the desired amide.

Example Protocol :

  • Reactants : 3-Aminobenzofuran-2-carboxamide (1.0 equiv), 3-methylbutanoyl chloride (1.5 equiv)
  • Conditions : Et₃N (2.0 equiv), CH₂Cl₂, 0°C → rt, 12 h
  • Yield : 70–75%

Direct Electrophilic Substitution

In cases where the benzofuran core pre-functionalized with a leaving group (e.g., bromine), Ullmann-type coupling with 3-methylbutanamide under CuI catalysis provides an alternative pathway.

Example Protocol :

  • Reactants : 3-Bromobenzofuran-2-carboxamide (1.0 equiv), 3-methylbutanamide (2.0 equiv)
  • Conditions : CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMSO, 100°C, 24 h
  • Yield : 60–65%

Integrated Synthetic Routes

Combining the above methodologies, two viable routes emerge:

Route A: Sequential Functionalization

  • Construct benzofuran core via Perkin cyclization.
  • Introduce carboxamide at position 2 via HATU-mediated coupling.
  • Install 3-methylbutanamido group via acylation.
    Overall Yield : ~45% (3 steps).

Route B: Palladium-Catalyzed Strategy

  • Synthesize 8-AQ-directed benzofuran via C–H arylation.
  • Perform transamidation with 2-fluoroaniline.
  • Introduce 3-methylbutanamido via electrophilic substitution.
    Overall Yield : ~55% (3 steps).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at positions 2 and 3 require careful protection/deprotection strategies.
  • Catalyst Efficiency : Pd-based systems suffer from ligand costs; emerging Fe/Ni catalysts may offer alternatives.
  • Green Chemistry : Solvent-intensive steps (DMF, toluene) could be replaced with ionic liquids or mechanochemical methods.

Recent advances in continuous flow systems and enzymatic amidation present avenues for improving yields and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (CAS 888443-42-3)

  • Structural Differences : The ethoxy group (-OCH₂CH₃) replaces the fluorine at the phenyl ring’s 2-position.
  • The 2-ethylbutanamido side chain (vs. 3-methylbutanamido) introduces increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility (Molecular weight: 394.47; Formula: C₂₃H₂₆N₂O₄) .

N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (CAS 302583-11-5)

  • Structural Differences : A trifluoromethyl (-CF₃) group at the phenyl ring’s 3-position replaces the 2-fluorophenyl group.
  • Impact: The -CF₃ group is strongly electron-withdrawing and highly lipophilic, likely improving binding affinity through hydrophobic interactions. However, its larger size may introduce steric hindrance compared to the smaller fluorine atom (Molecular weight: 305.25; Formula: C₁₆H₁₀F₃NO₂) .

Modifications in the Amide Side Chain

3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 847405-31-6)

  • Structural Differences : An adamantane moiety replaces the 3-methylbutanamido group.
  • Impact : Adamantane’s rigid, bulky structure significantly increases lipophilicity and metabolic stability but may reduce solubility and bioavailability (Molecular weight: 432.5; Formula: C₂₆H₂₅FN₂O₃) .

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

  • Structural Differences : A biphenyl-acetamido group replaces the 3-methylbutanamido chain, and the fluorine is at the phenyl ring’s 3-position.
  • The 3-fluorophenyl substitution may alter electronic distribution compared to the 2-fluorophenyl isomer (Molecular weight: 464.5; Formula: C₂₉H₂₁FN₂O₃) .

Combined Substituent and Core Modifications

N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS 887886-99-9)

  • Structural Differences : Methoxy groups at the phenyl ring’s 2- and 4-positions and a 2-phenylbutanamido side chain.
  • Impact: Methoxy groups are electron-donating, which may reduce electrophilicity but improve solubility.

Biological Activity

N-(2-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C_{16}H_{18}FNO_{2}
  • Molecular Weight : 275.32 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Biological Activity Overview

Research indicates that compounds containing fluorine atoms often exhibit enhanced biological activity due to increased lipophilicity and altered interaction with biological targets. The presence of the benzofuran moiety further contributes to the compound's pharmacological potential.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related compounds. For instance, fluoroaryl derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related fluoroaryl compounds suggest that the introduction of fluorine enhances their efficacy.

Table 1: MIC Values of Fluoroaryl Compounds

Compound NameMIC (µM)Target Organism
MA-115616S. aureus
MA-111532E. coli
MA-111664Pseudomonas aeruginosa

The compound this compound is hypothesized to exhibit similar antimicrobial properties, potentially acting as an effective antibacterial agent.

Anticancer Activity

Fluorinated compounds have also been explored for their anticancer properties. Research has shown that fluorinated benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects
In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM, with a notable reduction in cell viability observed in breast cancer (MCF-7) and lung cancer (A549) cell lines. The underlying mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the chemical structure influence biological activity. The introduction of a fluorine atom at the para position on the phenyl ring has been shown to enhance antibacterial activity significantly.

Table 2: SAR Analysis of Related Compounds

Compound NameStructural ModificationObserved Activity
MA-1156Fluorine substitutionHigh antibacterial
MA-1115No fluorineModerate antibacterial
MA-1116Fluorine at ortho positionLow antibacterial

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